molecular formula C8H11NS2 B13328577 4-Methyl-N-(thietan-3-yl)thiophen-3-amine

4-Methyl-N-(thietan-3-yl)thiophen-3-amine

Cat. No.: B13328577
M. Wt: 185.3 g/mol
InChI Key: LSIJULHDBPWJHT-UHFFFAOYSA-N
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Description

4-Methyl-N-(thietan-3-yl)thiophen-3-amine is a compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a thietane ring, which is a four-membered ring with one sulfur atom

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(thietan-3-yl)thiophen-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-N-(thietan-3-yl)thiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(thietan-3-yl)thiophen-3-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and thietane derivatives, such as:

Uniqueness

4-Methyl-N-(thietan-3-yl)thiophen-3-amine is unique due to the presence of both a thiophene and a thietane ring in its structure. This combination of rings provides the compound with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

4-methyl-N-(thietan-3-yl)thiophen-3-amine

InChI

InChI=1S/C8H11NS2/c1-6-2-10-5-8(6)9-7-3-11-4-7/h2,5,7,9H,3-4H2,1H3

InChI Key

LSIJULHDBPWJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1NC2CSC2

Origin of Product

United States

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